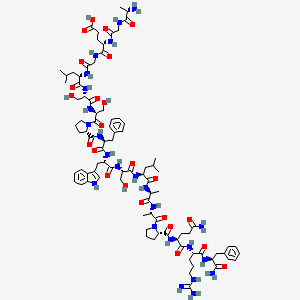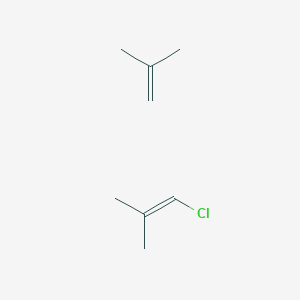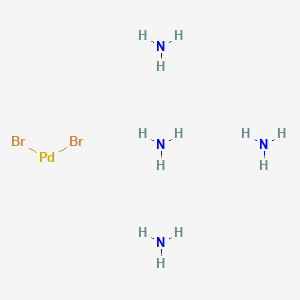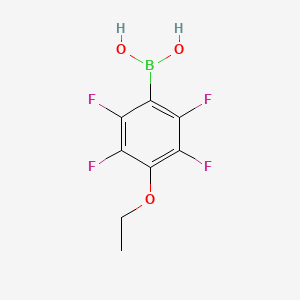
(4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid
Übersicht
Beschreibung
(4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid, abbreviated as 4E2TFPBA, is a boronic acid compound used in a variety of scientific research applications and laboratory experiments. 4E2TFPBA is an attractive molecule due to its diverse range of properties, including its relatively high solubility in both organic and aqueous solvents, its low toxicity, and its excellent stability. This compound can be used in a variety of different research applications, including organic synthesis, biochemistry, and chemical biology.
Wissenschaftliche Forschungsanwendungen
Organometallic Complex Formation and Catalysis
Research demonstrates that boronic acids, including derivatives similar to (4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid, participate in the formation of organometallic complexes. For instance, the reaction of certain arylboronic acids with aryloxorhodium complexes results in the formation of cationic rhodium complexes with new tetraarylpentaborates, highlighting the role of boronic acids in synthesizing complex organometallic structures with potential catalytic applications (Nishihara, Nara, & Osakada, 2002).
Catalytic Applications in Organic Synthesis
Boronic acids are recognized for their utility beyond being reagents in transition-metal catalyzed transformations. They serve as catalysts in various organic reactions, demonstrating the ability to form reversible covalent bonds with hydroxy groups. This facilitates both electrophilic and nucleophilic modes of activation, enabling transformations like the formation of amides from amines, cycloadditions, and conjugate additions with unsaturated carboxylic acids. The concept of boronic acid catalysis (BAC) offers a mild and selective reaction pathway, showcasing the potential of boronic acids like (4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid in organic synthesis (Hall, 2019).
Sensing and Material Science
Boronic acids are integral in the design of fluorescent chemosensors due to their ability to form complexes with diols, including carbohydrates and other bioactive substances. This makes them valuable for the selective recognition of cell-surface glycoconjugates and for the detection of biologically active substances, which is crucial for disease diagnosis and treatment. The progress in boronic acid sensors highlights their application in detecting various substances, such as carbohydrates, dopamine, fluoride, and metal ions, offering insights into the development of new fluorescent probes for biological and chemical sensing (Huang et al., 2012).
Eigenschaften
IUPAC Name |
(4-ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c1-2-16-8-6(12)4(10)3(9(14)15)5(11)7(8)13/h14-15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNVLSNRALXTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)OCC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584711 | |
| Record name | (4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |
CAS RN |
871125-72-3 | |
| Record name | B-(4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Ethoxy-2,3,5,6-tetrafluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




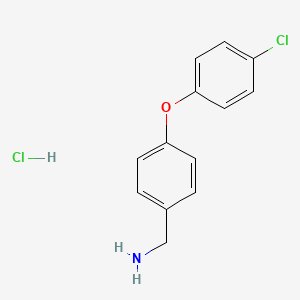
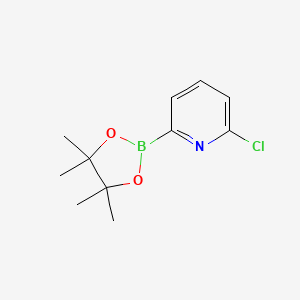
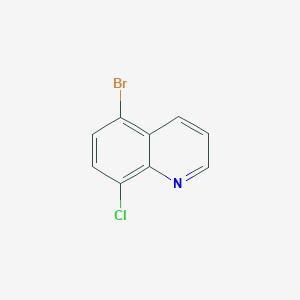
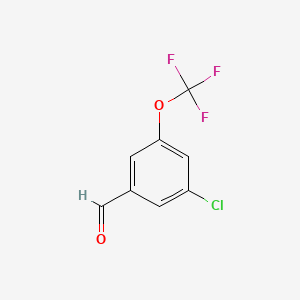


![5-Azaspiro[4.4]nonan-5-ium tetrafluoroborate](/img/structure/B1591191.png)
